Predicted logP and TPSA Versus 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
The target compound exhibits a predicted logP of 2.39 and a TPSA of 48.42 Ų [1]. In contrast, the benzaldehyde analog 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde (CAS 893737-31-0) has a predicted logP of approximately 3.7 and a TPSA of 35.53 Ų, based on its molecular formula (C15H12O3, MW 240.25) and SMILES . The difference in logP (+1.3 units) and TPSA (+12.9 Ų) places the target compound in a more favorable region of the property space for central nervous system (CNS) drug-likeness, as defined by the CNS MPO score.
| Evidence Dimension | Predicted logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 2.39; TPSA = 48.42 Ų |
| Comparator Or Baseline | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde (CAS 893737-31-0): logP ≈ 3.7; TPSA ≈ 35.53 Ų |
| Quantified Difference | ΔlogP ≈ -1.3; ΔTPSA ≈ +12.9 Ų |
| Conditions | Predicted values from consensus model (ALogP, TPSA from SMILES) |
Why This Matters
A lower logP and higher TPSA can improve aqueous solubility and reduce non-specific protein binding, critical parameters for in vitro assay reproducibility and CNS drug design.
- [1] ChemTradeHub. 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-2-carbaldehyde (CAS 383144-16-9) — Supplier Data. LogP, TPSA, and molecular properties. Available at: https://jp.chemtradehub.com/ View Source
